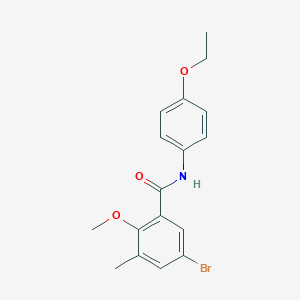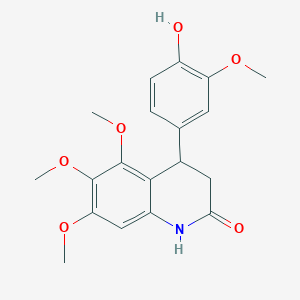![molecular formula C19H27N3O4S B4854403 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4854403.png)
4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Vue d'ensemble
Description
4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, also known as SU6656, is a potent and selective inhibitor of Src family kinases. It has been extensively studied for its role in cancer research and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been extensively studied for its role in cancer research. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, prostate, and colon cancer. Additionally, 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Mécanisme D'action
4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is a potent and selective inhibitor of Src family kinases. These kinases play a critical role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting Src family kinases, 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide disrupts these signaling pathways and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
In addition to its role in cancer research, 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of smooth muscle cells, making it a potential candidate for the treatment of vascular diseases. Additionally, 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been shown to inhibit the activation of microglia and astrocytes, suggesting a potential role in the treatment of neuroinflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is its potency and selectivity for Src family kinases. This makes it a valuable tool for studying the role of these kinases in cell signaling pathways and the development of cancer. However, one limitation of 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. One area of focus is the development of more potent and selective inhibitors of Src family kinases. Additionally, there is a need for further research into the role of 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide in the treatment of vascular and neuroinflammatory diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide in combination with chemotherapy and radiation therapy for the treatment of cancer.
Conclusion:
In conclusion, 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is a potent and selective inhibitor of Src family kinases that has shown promising results in cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Additionally, several future directions for the study of 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide have been identified. Overall, 4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is a valuable tool for studying cell signaling pathways and the development of cancer, and has the potential to be used in the treatment of other diseases as well.
Propriétés
IUPAC Name |
4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-16-6-8-17(9-7-16)27(25,26)22(14-18(23)20-10-2-3-11-20)15-19(24)21-12-4-5-13-21/h6-9H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYLTYPGENGBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N,N-bis(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}acetic acid](/img/structure/B4854325.png)
![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4854333.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4854340.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4854356.png)

![methyl 7-methyl-3-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4854372.png)

![N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4854390.png)


![methyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4854420.png)

![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854435.png)
![4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4854441.png)